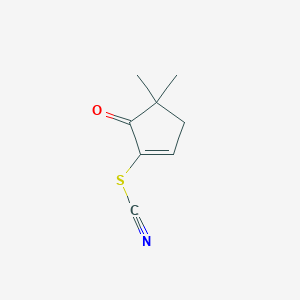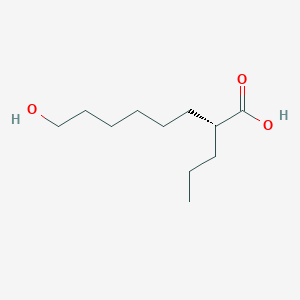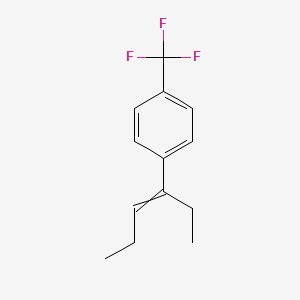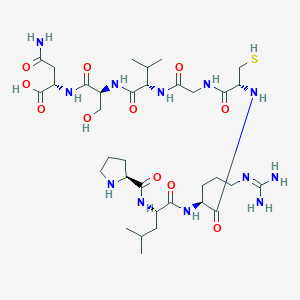![molecular formula C12H10ClNO B12541621 4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride CAS No. 144096-31-1](/img/structure/B12541621.png)
4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride is an organic compound that features a benzoyl chloride group attached to a pyrrole ring via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride typically involves the reaction of 4-[(1H-Pyrrol-1-yl)methyl]benzoic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to a benzoyl chloride group. The general reaction scheme is as follows:
4-[(1H-Pyrrol-1-yl)methyl]benzoic acid+SOCl2→4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride+SO2+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidation reactions can convert the pyrrole ring to pyrrolidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution.
Alcohols: Formed through reduction.
Pyrrolidine Derivatives: Formed through oxidation.
Aplicaciones Científicas De Investigación
4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride involves its reactivity towards nucleophiles. The benzoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications to form new chemical bonds and derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(1H-Pyrrol-1-yl)methyl]benzoic acid
- 4-(1H-Pyrrol-1-yl)benzoic acid
- 4-(1H-Pyrrol-1-ylmethyl)benzoic acid
Uniqueness
4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride is unique due to its benzoyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. Compared to its analogs, this compound offers distinct advantages in forming amides, esters, and other derivatives, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
144096-31-1 |
|---|---|
Fórmula molecular |
C12H10ClNO |
Peso molecular |
219.66 g/mol |
Nombre IUPAC |
4-(pyrrol-1-ylmethyl)benzoyl chloride |
InChI |
InChI=1S/C12H10ClNO/c13-12(15)11-5-3-10(4-6-11)9-14-7-1-2-8-14/h1-8H,9H2 |
Clave InChI |
QFDSHKICCNVYMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=C1)CC2=CC=C(C=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione](/img/structure/B12541546.png)
![Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]-](/img/structure/B12541549.png)

![3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine](/img/structure/B12541573.png)
![N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine](/img/structure/B12541576.png)


![1,1'-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene](/img/structure/B12541590.png)
![7,12-Dihydrobenzo[a]phenazine-5,6-dithione](/img/structure/B12541600.png)
![5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole](/img/structure/B12541610.png)
![6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile](/img/structure/B12541611.png)

![Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone](/img/structure/B12541627.png)
